molecular formula C18H12N4OS B1681690 SCR7 pyrazine CAS No. 14892-97-8

SCR7 pyrazine

Cat. No.: B1681690
CAS No.: 14892-97-8
M. Wt: 332.4 g/mol
InChI Key: GSRTWXVBHGOUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

SCR7 pyrazine emerged from efforts to identify small-molecule inhibitors of DNA repair pathways, particularly nonhomologous end joining (NHEJ). Initially, researchers believed that a compound termed "SCR7" could selectively inhibit DNA ligase IV, a critical enzyme in NHEJ, thereby enhancing CRISPR-Cas9-mediated genome editing efficiency. However, subsequent studies revealed that the synthetic product originally labeled as SCR7 was structurally distinct. The compound synthesized via published protocols predominantly formed a cyclized and oxidized derivative, later identified as this compound. This discovery shifted the focus to this compound as the biologically active entity, prompting reevaluation of its mechanism and applications in DNA repair research.

Chemical Nomenclature and Classification

This compound is systematically named 6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one (IUPAC). Its molecular formula is $$ \text{C}{18}\text{H}{12}\text{N}_{4}\text{OS} $$, with a molecular weight of 332.4 g/mol. Structurally, it belongs to the pteridine family, characterized by a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, 4, and 8 (Figure 1). The compound features two phenyl groups at positions 6 and 7, a thione group at position 2, and a ketone at position 4, contributing to its planar aromatic configuration.

Table 1: Key Chemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{18}\text{H}{12}\text{N}_{4}\text{OS} $$
Molecular Weight 332.4 g/mol
Melting Point 207–211°C
Solubility Slightly soluble in DMSO
UV-Vis Absorption $$\lambda_{\text{max}} = 380\,\text{nm}$$

Evolution of Structural Identification and Characterization

Initial reports described SCR7 as a linear molecule intended to inhibit DNA ligase IV. However, synthetic challenges led to structural ambiguities. Greco et al. (2016) demonstrated that the published synthesis method produced this compound as the major product due to autocyclization and oxidation of the unstable parental SCR7. Nuclear magnetic resonance (NMR) and mass spectrometry confirmed the cyclic pteridine backbone, with X-ray crystallography resolving the planar arrangement of the phenyl and thione substituents. These findings clarified that this compound, not the originally proposed SCR7, was responsible for NHEJ inhibition.

Significance in DNA Repair Research Landscape

This compound has become a pivotal tool in studying DNA repair mechanisms. By inhibiting NHEJ, it promotes homology-directed repair (HDR), a process critical for precise genome editing using CRISPR-Cas9. Studies report up to a 19-fold increase in HDR efficiency when this compound is applied in vitro, enabling targeted gene modifications. Additionally, its ability to accumulate DNA double-strand breaks (DSBs) in cancer cells has spurred interest in oncology research, particularly in sensitizing tumors to radiation and chemotherapeutic agents. Despite its limited selectivity for DNA ligase IV, this compound remains widely used due to its accessibility and reproducible effects in diverse model systems.

Table 2: Research Applications of this compound

Application Mechanism Outcome
CRISPR-Cas9 Editing NHEJ inhibition Enhanced HDR efficiency
Cancer Biology DSB accumulation Synergistic cytotoxicity
DNA Repair Studies Ligase IV modulation Insights into repair pathways

Properties

IUPAC Name

6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRTWXVBHGOUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443563
Record name Oprea1_571617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14892-97-8
Record name Oprea1_571617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCR7 pyrazine typically involves multi-step organic synthesis. One common route includes the condensation of 2-aminopyrazine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications to achieve the desired structure. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, with catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

SCR7 pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

SCR7 pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study DNA repair mechanisms and the role of DNA ligase IV.

    Biology: Enhances CRISPR/Cas9-mediated HDR, making it valuable for gene editing research.

    Medicine: Exhibits anticancer properties by inducing apoptosis in cancer cells, making it a potential therapeutic agent.

    Industry: Could be used in the development of new drugs targeting DNA repair pathways

Mechanism of Action

SCR7 pyrazine exerts its effects by inhibiting DNA ligase IV, thereby blocking the NHEJ pathway. This inhibition leads to the accumulation of unrepaired double-strand breaks (DSBs), which can induce apoptosis in cancer cells. Additionally, by enhancing HDR, this compound improves the efficiency of CRISPR/Cas9-mediated gene editing .

Comparison with Similar Compounds

Key Properties :

  • Mechanism : Inhibits ligase IV binding to DNA, disrupting NHEJ .
  • Applications :
    • CRISPR/Cas9 HDR enhancement (e.g., in iPSC editing at 10 μM) .
    • Cancer therapy (IC₅₀ values: 8–120 μM across cell lines; tumor regression in mice at 10 mg/kg) .
  • Specificity : Less specific than cyclized SCR7, with pan-ligase activity in its water-soluble form (Na-SCR7-P) .
NHEJ Inhibitors
Compound Target Mechanism Specificity Key Findings References
SCR7 pyrazine DNA ligase IV Blocks ligase IV-DNA interaction Moderate (pan-ligase in soluble form) Enhances HDR efficiency (up to 19-fold); IC₅₀: 8–120 μM in cancer cells
KU-57788 DNA-PKcs Inhibits DNA-PK catalytic activity High (DNA-PK specific) Synergizes with PARP inhibitors; used in ovarian cancer models (MTT assays)
NU-7026 DNA-PKcs Competitive ATP inhibitor High (DNA-PK specific) Enhances radiation sensitivity; less cytotoxic than this compound
SCR130 DNA ligase IV SCR7 derivative High (ligase IV-specific) 5-fold higher cytotoxicity than this compound; improved bioavailability

Key Insights :

  • Specificity : KU-57788 and NU-7026 target DNA-PKcs, offering higher specificity than this compound, which may inhibit ligase III in soluble forms .
  • Efficiency : SCR130 (a SCR7 derivative) shows superior potency in NHEJ inhibition and cytotoxicity compared to this compound .
  • Toxicity : this compound exhibits dose-dependent cytotoxicity (IC₅₀: 8–120 μM), while KU-57788/NU-7026 show lower off-target effects .
HDR Enhancers
Compound Target Mechanism Synergy with this compound Key Findings References
RS-1 RAD51 (HDR stimulator) Stabilizes RAD51 nucleofilaments Yes (combined NHEJ inhibition + HDR activation) Increases HDR efficiency by 2–3-fold at 8 μM in MCF7 cells
i53 53BP1 Blocks 53BP1 recruitment Yes Combined with this compound, enhances HDR by 4-fold in U2OS cells

Key Insights :

  • Combination Therapy : Co-treatment with this compound (1 μM) and RS-1 (8 μM) maximizes HDR efficiency by dual modulation of NHEJ and HDR pathways .
SCR7 Derivatives and Formulations
Compound Key Feature Advantage Over this compound Limitations References
Na-SCR7-P Water-soluble this compound Improved bioavailability; in vivo efficacy Pan-ligase activity
E-SCR7 Nanopolymer-encapsulated SCR7 5-fold higher cytotoxicity Complex synthesis
SCR7 (parent) Unstable precursor Higher specificity (ligase IV) Rapid cyclization to pyrazine form

Key Insights :

  • Solubility Matters : Water-soluble formulations (Na-SCR7-P) enable in vivo tumor regression but lose ligase IV specificity .
  • Stability : Parent SCR7 is unstable, limiting its utility compared to this compound .

Biological Activity

SCR7 pyrazine is a small molecule that has garnered attention for its role as a DNA ligase IV inhibitor, particularly in the context of cancer therapy and genome editing. This article explores its biological activity, focusing on its mechanism of action, efficacy in enhancing CRISPR-Cas9-mediated homology-directed repair (HDR), and its potential therapeutic applications.

  • Chemical Name : 2,3-Dihydro-6,7-diphenyl-2-thioxo-4(1H)-pteridinone
  • Molecular Formula : C18_{18}H12_{12}N4_{4}OS
  • Molecular Weight : 332.07 g/mol
  • Purity : ≥98% (HPLC)

This compound primarily functions by inhibiting nonhomologous end joining (NHEJ), a critical pathway for repairing double-strand breaks (DSBs) in DNA. This inhibition occurs in a Ligase IV-dependent manner, leading to the accumulation of unrepaired DNA breaks and subsequent cell death, particularly in cancer cells. The compound also enhances the efficiency of HDR, making it a valuable tool in gene editing applications.

Efficacy in Cancer Treatment

Research has demonstrated that this compound can significantly inhibit cancer cell growth and enhance the cytotoxic effects of radiation therapy. In vivo studies have shown that administration of this compound leads to tumor regression and increased survival rates in mouse models.

Key Findings from Studies

  • Inhibition of NHEJ :
    • This compound effectively blocks NHEJ, which is crucial for maintaining genomic stability.
    • The compound has been shown to induce DNA breaks and promote apoptosis in various cancer cell lines .
  • Enhancement of HDR :
    • It increases the efficiency of CRISPR-Cas9-mediated HDR by up to 19-fold, facilitating precise genome editing .
    • This enhancement is particularly beneficial for therapeutic applications where accurate gene modification is required.
  • Cytotoxic Effects :
    • Both parental SCR7 and its cyclized forms exhibit robust cytotoxicity against cancer cells.
    • The oxidized form, SCR7-pyrazine, shows less specificity for Ligase IV but retains significant cytotoxic properties at higher concentrations .

Comparative Data on Biological Activity

Activity This compound Parental SCR7 Cyclized SCR7
Inhibition of NHEJYesYesYes
Enhancement of HDR EfficiencyUp to 19-foldModerateModerate
CytotoxicityHighHighHigh
Specificity to Ligase IVLowerHigherHigher

Case Studies

  • Tumor Regression Study :
    • A study demonstrated that this compound administration led to significant tumor volume reduction in mouse models. The treatment resulted in increased apoptosis markers and reduced proliferation rates in tumor tissues .
  • CRISPR-Cas9 Applications :
    • In experiments involving CRISPR-Cas9 constructs, this compound was utilized to improve gene editing precision. The results indicated a marked increase in successful edits compared to controls without the inhibitor .
  • Mechanistic Insights :
    • Research indicated that this compound binds to the DNA binding domain of Ligase IV, disrupting its function and leading to an accumulation of DSBs within cells. This mechanism underlies both its therapeutic potential and its application in gene editing .

Q & A

Q. What is the mechanism by which SCR7 pyrazine enhances CRISPR-Cas9 genome editing efficiency?

this compound inhibits DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway, thereby shifting DNA repair toward homology-directed repair (HDR). This mechanism increases the precision of CRISPR-mediated edits by favoring HDR over error-prone NHEJ . Methodologically, researchers should validate ligase IV inhibition via Western blotting or functional assays (e.g., GFP-based repair reporters) .

Q. How should this compound be prepared and administered in cell culture experiments?

Dissolve this compound in DMSO to prepare a 10 mg/mL stock solution, then dilute in culture medium (e.g., RPMI) to working concentrations. A final concentration of 1 µM is commonly used to avoid cytotoxicity in MCF7 cells, as determined by viability assays (e.g., Promega CellTiter-Glo) . Include DMSO-only controls to account for solvent effects .

Q. What are the key chemical and stability properties of this compound?

this compound (C₁₈H₁₂N₄OS, MW 332.38) is a cyclized derivative of SCR7 with ≥98% purity (HPLC). It is stable at room temperature as a powder and soluble in DMSO (10 mg/mL). Spontaneous cyclization of SCR7 to this compound must be confirmed via HPLC or mass spectrometry to ensure experimental reproducibility .

Advanced Research Questions

Q. How can researchers optimize this compound treatment to account for cell-type-specific effects?

Pre-test this compound in target cell lines using dose-response curves (e.g., 0.1–10 µM) and viability assays. For CRISPR applications, combine this compound with HDR enhancers like RAD51 agonists (e.g., RS-1 at 8 µM) and modulate treatment timing (e.g., "early exposure" 4 hours pre-transfection vs. "late exposure" 18 hours post-transfection) . Cell-cycle synchronization (e.g., G1/S phase arrest) may further enhance HDR efficiency .

Q. What experimental strategies address contradictory reports on this compound's efficacy?

Discrepancies may arise from structural variability (e.g., inadvertent use of uncyclized SCR7) or cell-type-specific ligase IV expression. To resolve this:

  • Verify this compound structure via HPLC or NMR .
  • Quantify ligase IV activity in target cells using enzymatic assays .
  • Use orthogonal NHEJ inhibitors (e.g., KU-60648) as comparative controls .

Q. How does this compound interact with other DNA repair modulators in combinatorial therapies?

Co-treatment with PARP inhibitors (e.g., Olaparib) or ATM/DNA-PK inhibitors (e.g., KU55933/KU-0060648) may reveal synthetic lethality in cancer cells. However, in VERO cells, this compound did not synergize with bleomycin or Olaparib, highlighting context-dependent effects. Systematic screening using viability and γH2AX foci assays is recommended .

Q. What are the limitations of this compound in long-term genome-editing studies?

Prolonged exposure (>96 hours) may induce apoptosis in cancer cells (IC₅₀ = 8–120 µM) or off-target effects due to ligase III inhibition. Use short-term treatments (e.g., 24–48 hours) and validate edits via sequencing and off-target analysis (e.g., GUIDE-seq or targeted amplicon sequencing) .

Methodological Considerations

  • Controls : Include DMSO vehicle controls and untreated cells to assess baseline HDR/NHEJ ratios.
  • Assays : Use GFP-based reporters (e.g., DR-GFP system) to quantify repair outcomes or colony-forming assays for knock-in efficiency .
  • Toxicity Screening : Perform viability assays across a range of concentrations (0.1–100 µM) to identify non-toxic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCR7 pyrazine
Reactant of Route 2
Reactant of Route 2
SCR7 pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.